n-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline
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Overview
Description
N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline is a compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Preparation Methods
The synthesis of N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common reagents and conditions used in these reactions include NaOH, DMSO, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can act as a selective inhibitor of human carbonic anhydrase isoforms, which are involved in cancer therapy .
Comparison with Similar Compounds
N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.
Aniline derivatives: Compounds with an aniline moiety that undergo similar chemical reactions and have comparable applications.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group, 1,2,4-oxadiazole ring, and aniline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C12H13N3O/c1-2-4-10(5-3-1)13-8-11-14-12(15-16-11)9-6-7-9/h1-5,9,13H,6-8H2 |
InChI Key |
POEQSEKSXWYMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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